Product packaging for Pyrrolo[1,2-a]quinazoline-1,5-dione(Cat. No.:CAS No. 1365963-58-1)

Pyrrolo[1,2-a]quinazoline-1,5-dione

Cat. No.: B1402819
CAS No.: 1365963-58-1
M. Wt: 198.18 g/mol
InChI Key: TXTZWJRQSHRKMZ-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]quinazoline-1,5-dione is a tricyclic N-heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This fused quinazolinone derivative is synthetically accessible via a mechanochemical double cyclocondensation cascade of anthranilamide and ethyl levulinate, a green chemistry approach that utilizes a renewable biomass-derived starting material and shortens reaction times dramatically . The pyrrolo[1,2-a]quinazoline scaffold combines a privileged quinazoline substructure, a common feature in many drugs, with a pyrrole ring, resulting in a complex heterocyclic system with great potential for biological evaluation . Quinazolinone derivatives, as a class, are extensively investigated for their diverse biological activities, with a strong emphasis on their anticancer properties . Research into these compounds spans multiple therapeutic mechanisms, including inhibition of epidermal growth factor receptor (EGFR), induction of apoptosis, and suppression of angiogenesis . This product is intended for research applications only, such as in vitro biological screening, the development of novel synthetic methodologies, and structure-activity relationship (SAR) studies aimed at discovering new lead compounds. It is supplied as a high-purity compound to ensure consistent and reliable experimental results. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6N2O2 B1402819 Pyrrolo[1,2-a]quinazoline-1,5-dione CAS No. 1365963-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolo[1,2-a]quinazoline-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c14-10-6-5-9-12-11(15)7-3-1-2-4-8(7)13(9)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTZWJRQSHRKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2C(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Pyrrolo 1,2 a Quinazoline 1,5 Dione

Double Cyclocondensation Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, provide an atom-economical and efficient approach to complex molecules. For the synthesis of pyrrolo[1,2-a]quinazoline-1,5-dione, double cyclocondensation cascades have been developed, primarily utilizing readily available precursors.

Utilization of Anthranilamide and Ethyl Levulinate as Precursors

A key strategy for constructing the this compound framework involves the reaction of anthranilamide with ethyl levulinate. mdpi.comnih.govresearchgate.net This reaction proceeds through a two-step cascade. The initial step is the condensation between anthranilamide and the keto group of ethyl levulinate, forming a quinazolinone intermediate. mdpi.com This is followed by an intramolecular cyclization involving the ester functionality and the remaining amino group of the anthranilamide moiety to yield the final tricyclic product, 3a-methyl-2,3,3a,4-tetrahydrothis compound. mdpi.comnih.govresearchgate.net This method is advantageous due to the use of renewable resources, as levulinic acid, the precursor to ethyl levulinate, is a biomass-derived platform molecule. researchgate.net

The reaction can be promoted thermally; however, the use of a catalyst is generally required for efficient conversion, particularly for the second ring-closing step. mdpi.com Without a catalyst, at elevated temperatures (e.g., 90 °C), the formation of the intermediate quinazolinone is observed, with only a small amount of the desired tricyclic product being formed. mdpi.com

Mechanochemical Activation Approaches via Ball Milling

In a move towards more sustainable and efficient chemical processes, mechanochemical activation using ball milling has been successfully applied to the synthesis of 3a-methyl-2,3,3a,4-tetrahydrothis compound from anthranilamide and ethyl levulinate. mdpi.comnih.govresearchgate.net This solvent-free or liquid-assisted grinding (LAG) approach significantly reduces reaction times and the use of bulk solvents. researchgate.net

The mechanochemical process is typically carried out in a mixer mill using grinding jars and balls made of materials like zirconium dioxide. mdpi.com The efficiency of the reaction is influenced by parameters such as milling time, agitation frequency, and the size and number of grinding balls. researchgate.net Notably, this method has been shown to decrease the required reaction time to as little as three hours, a substantial improvement over the 24 hours often needed in conventional batch systems. mdpi.comnih.gov

Application of Heterogeneous Brønsted Acid Catalysts (e.g., Amberlyst® 15)

To enhance the efficiency of the double cyclocondensation reaction, various heterogeneous Brønsted acid catalysts have been investigated. Among these, Amberlyst® 15, a sulfonic acid-functionalized polystyrene resin, has emerged as a particularly effective and convenient choice. mdpi.comnih.govresearchgate.net

The use of a heterogeneous catalyst like Amberlyst® 15 offers several advantages, including ease of separation from the reaction mixture by simple filtration or centrifugation, and the potential for catalyst recycling. mdpi.com In the synthesis of 3a-methyl-2,3,3a,4-tetrahydrothis compound, Amberlyst® 15 has been shown to effectively promote both cyclization steps, leading to high yields of the target product. mdpi.com The combination of mechanochemical activation with Amberlyst® 15 catalysis represents a highly efficient and environmentally friendly protocol for the synthesis of this tricyclic system. mdpi.comnih.gov

Table 1: Comparison of Conventional vs. Mechanochemical Synthesis

Parameter Conventional Batch System Mechanochemical (Ball Milling)
Precursors Anthranilamide, Ethyl Levulinate Anthranilamide, Ethyl Levulinate
Catalyst Amberlyst® 15 Amberlyst® 15
Reaction Time 24 hours 3 hours
Solvent Typically used Solvent-free or minimal liquid
Activation Thermal Mechanical
Yield High High (up to 99% selectivity)

Reductive Cyclization Strategies

Reductive cyclization offers an alternative and efficient one-pot pathway to pyrrolo[1,2-a]quinazoline-1,5-diones, starting from readily available nitro-aromatic compounds. This approach combines the reduction of a nitro group with subsequent intramolecular cyclization steps.

Employing 2-Nitrobenzamides with Haloketones or Keto Acids

A versatile method for the synthesis of 2,3,3a,4-tetrahydrothis compound involves the reductive cyclization of 2-nitrobenzamides with keto acids. acs.orgresearchgate.netnih.govacs.org This one-pot synthesis is notable for its efficiency and the ability to accommodate a variety of substrates, making it suitable for creating a library of related compounds. acs.orgresearchgate.net The reaction proceeds by first reducing the nitro group of the 2-nitrobenzamide (B184338) to an amino group, which then participates in the cyclization cascade.

Transition Metal Salt-Mediated Reductions (e.g., SnCl2·2H2O System)

A key component of the reductive cyclization strategy is the choice of the reducing agent. Tin(II) chloride dihydrate (SnCl₂·2H₂O) has been proven to be a highly effective mediator for this transformation. acs.orgresearchgate.netnih.govacs.org In this system, Sn(II) reduces the nitro group of the 2-nitrobenzamide to an amine intermediate, while being oxidized to Sn(IV). acs.org This newly formed amino group then reacts with the keto acid in a cyclization process to yield the desired this compound. acs.org

The reaction conditions, such as the molar ratio of the reactants and the tin(II) chloride, have been optimized to achieve high yields. For instance, a 1:4 ratio of the 2-nitrobenzamide to SnCl₂·2H₂O has been found to be optimal. acs.org This methodology provides a convenient and efficient route to these tricyclic compounds with moderate to good yields. acs.org

Table 2: Reductive Cyclization of 2-Nitrobenzamide with a Keto Acid

Reactant 1 Reactant 2 Reducing System Product Yield
2-Nitrobenzamide Keto Acid SnCl₂·2H₂O 2,3,3a,4-tetrahydrothis compound Good

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, avoiding the isolation of intermediates.

Synthesis from Substituted Quinazolines, Propargyl Alcohol, and Amines

The direct synthesis of the this compound ring system from simple, readily available starting materials remains an area of active investigation. While specific multi-component reactions involving substituted quinazolines, propargyl alcohol, and amines to directly form the dione (B5365651) structure are not extensively documented in the provided results, related methodologies for similar fused heterocyclic systems provide a conceptual framework. For instance, three-component protocols for the synthesis of pyrrolo[1,2-c]quinazolines have been developed through the in situ formation of quinazolinium N-ylides, which then undergo 1,3-dipolar cycloaddition with activated alkynes. researchgate.net This suggests the potential for designing a one-pot reaction where a substituted quinazoline (B50416) could react with propargyl alcohol and an amine to construct the desired framework, although this specific combination is not explicitly detailed.

Palladium-Copper Catalysis in Multi-Component Systems

Palladium and copper co-catalysis is a powerful tool in organic synthesis, enabling a variety of cross-coupling and cyclization reactions. In the context of synthesizing related heterocyclic structures, copper catalysis has been employed for the synthesis of pyrrolo[1,2-c]quinazolines and pyrrolo[2,1-a]isoquinolines. nih.govconsensus.app These reactions often involve the functionalization of C(sp³)-H bonds. nih.gov For example, the reaction of 4-methylquinazolines with α-substituted β-nitrostyrenes catalyzed by copper acetate (B1210297) leads to the formation of pyrrolo[1,2-c]quinazolines in moderate to good yields. nih.gov While not a direct synthesis of the dione, this demonstrates the utility of copper in facilitating the key bond formations required for the pyrrolo-fused quinazoline core.

Furthermore, palladium-catalyzed three-component reactions have been developed for the synthesis of other tricyclic fused 1,2,3-triazole derivatives, showcasing the potential of these metals in complex MCRs. researchgate.net The development of a palladium-copper catalyzed multi-component reaction for the direct synthesis of this compound would likely involve the strategic activation of C-H and N-H bonds to assemble the tricyclic system efficiently.

Cycloaddition and Domino Reaction Pathways

Cycloaddition and domino reactions represent elegant and efficient strategies for the construction of complex polycyclic systems from simpler precursors, often with high stereocontrol.

1,3-Dipolar Cycloadditions Involving Quinazolinium N-Ylides

The 1,3-dipolar cycloaddition of quinolinium ylides, which are formally azomethine ylides, with electron-poor alkenes is a well-established method for synthesizing pyrrolo[1,2-a]quinolines. nih.govdoaj.orgwhiterose.ac.uk Deprotonation of quinolinium salts generates the reactive ylide, which then undergoes a [3+2] cycloaddition or a conjugate addition followed by cyclization. nih.govdoaj.orgwhiterose.ac.uk This approach typically yields highly substituted pyrrolidine (B122466) rings fused to the quinoline (B57606) core as single regio- and stereoisomers. nih.govdoaj.orgwhiterose.ac.uk While these examples lead to pyrroloquinolines, the fundamental principle of generating a quinazolinium N-ylide and trapping it with a suitable dipolarophile could be adapted for the synthesis of the this compound skeleton. This would require a quinazolinone-derived ylide and a dipolarophile that would ultimately lead to the dione functionality.

Domino Ring-Closure and Retro Diels-Alder Protocols for Fused Pyrrolopyrimidine Systems

Domino reactions, also known as cascade reactions, are powerful tools for building molecular complexity in a single synthetic operation. A notable example is the synthesis of pyrrolo[1,2-a]pyrimidines, a related heterocyclic system, via a domino ring-closure followed by a retro-Diels-Alder (RDA) reaction. mdpi.comnih.govjyu.fi This strategy has been successfully employed starting from 2-aminonorbornene (B1216617) hydroxamic acids. mdpi.comnih.govjyu.fi The initial domino reaction of these starting materials with α-ketoglutaric acid or levulinic acid leads to the formation of two diastereomeric tetracyclic intermediates. mdpi.com After separation, these intermediates undergo a microwave-assisted RDA reaction, resulting in the loss of cyclopentadiene (B3395910) and the formation of the bicyclic pyrrolo[1,2-a]pyrimidine (B7980946) core. mdpi.com The chirality of the final products is determined by the configuration of the initial amino hydroxamic acid. mdpi.comnih.govjyu.fi

A similar domino approach has been applied to the synthesis of a this compound derivative. mdpi.comnih.govresearchgate.net The reaction of anthranilamide with ethyl levulinate proceeds through a double cyclocondensation cascade. mdpi.comnih.govresearchgate.net The first step involves the formation of a 2,3-dihydroquinazolin-4(1H)-one intermediate, which then undergoes a second ring-closing step to yield the tricyclic this compound product. mdpi.comresearchgate.net

Sustainable Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. In the synthesis of a 3a-methyl-2,3,3a,4-tetrahydrothis compound derivative, several sustainable practices have been successfully implemented. mdpi.comnih.govresearchgate.net

One key aspect is the use of a renewable starting material, levulinic acid, which is a platform molecule derived from biomass. mdpi.com Its ester, ethyl levulinate, serves as a crucial building block in the cascade reaction with anthranilamide. mdpi.comnih.govresearchgate.net

Furthermore, the reaction has been optimized to utilize heterogeneous Brønsted acid catalysts, such as Amberlyst® 15. mdpi.comnih.govresearchgate.net These solid acid catalysts are easily separable from the reaction mixture, allowing for their recovery and potential reuse, which is a significant advantage over homogeneous catalysts.

CatalystTemperature (°C)Time (h)Conversion of 1 (%)Selectivity for 4 (%)
No catalyst9024113
p-TsOH90249974
Amberlyst® 1590249990
Mont K1090249936
Mont KSF90249945
Silica gel90489915
Table based on the effect of the catalyst in the reaction of anthranilamide (1) and ethyl levulinate (2) to form the this compound derivative (4). mdpi.com

Development of Solvent-Free Reaction Conditions

A significant step towards environmentally friendly synthesis is the reduction or elimination of volatile organic solvents. Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., in a ball mill), has emerged as a powerful solvent-free technique. researchgate.net

Recent research has demonstrated a convenient, green procedure for the preparation of a derivative, 3a-methyl-2,3,3a,4-tetrahydrothis compound, through a mechanochemical double cyclocondensation cascade. nih.gov This one-pot reaction involves the condensation of anthranilamide and ethyl levulinate. nih.gov The process utilizes a heterogeneous Brønsted acid catalyst, Amberlyst® 15, which is easily separable. nih.gov

The application of mechanochemical activation in a mixer mill drastically reduces the reaction time. Compared to conventional magnetic stirring in a batch system which requires 24 hours, the mechanochemical method achieves a high yield of the target product in just three hours. nih.govmdpi.com This highlights the efficiency of mechanochemistry in promoting the two consecutive cyclocondensation steps required to form the tricyclic product. mdpi.com The development of this mechanochemical process represents the first application of this technique for the cascade double cyclocondensation of anthranilamide with bifunctional carbonyl compounds. nih.gov

MethodCatalystActivationTime (h)YieldSolvent
Conventional Batch Amberlyst® 15Magnetic Stirring24High-
Mechanochemical Amberlyst® 15Ball Milling3HighSolvent-free

A comparative overview of conventional versus mechanochemical synthesis for 3a-methyl-2,3,3a,4-tetrahydrothis compound. nih.govmdpi.com

Energy-Efficient Activation Methods (e.g., Microwave Irradiation)

Microwave irradiation stands out as an alternative energy source that significantly enhances reaction rates, often leading to higher yields and purities with shorter reaction times compared to conventional heating methods. researchgate.net This high efficiency makes microwave-assisted synthesis a cornerstone of green chemistry. researchgate.net

The applicability of microwave assistance is widespread in the synthesis of related heterocyclic systems. One-pot, three-component synthesis of various pyrrolo[1,2-c]quinazoline and benzo[f]pyrrolo[1,2-a]quinoline derivatives has been successfully achieved under microwave irradiation. researchgate.netlew.rorevistadechimie.ro These methods offer rapid and simple access to complex molecular libraries, characterized by considerably shorter reaction times and reduced solvent consumption. researchgate.netlew.ro

FeatureConventional HeatingMicrowave Irradiation
Reaction Time Long (hours to days)Short (minutes) researchgate.net
Energy Consumption HighLow
Yields Often moderateGenerally high researchgate.net
By-products Potential for more by-productsMinimal by-product formation researchgate.net
Process Control Slower thermal responseRapid and precise heating

General comparison between conventional heating and microwave-assisted synthesis in heterocyclic chemistry. researchgate.net

Utilization of Renewable Feedstocks (e.g., Levulinic Acid from Biomass)

The transition to a sustainable chemical industry relies heavily on the use of renewable feedstocks derived from biomass instead of petrochemicals. Levulinic acid is a key platform molecule that can be readily obtained from the degradation of lignocellulosic biomass. researchgate.netmdpi.com

The synthesis of 3a-methyl-2,3,3a,4-tetrahydrothis compound provides an excellent example of utilizing this renewable resource. nih.gov In this process, ethyl levulinate, the ethyl ester of levulinic acid, serves as the bifunctional carbonyl compound that reacts with anthranilamide. mdpi.com The use of a γ-keto ester like ethyl levulinate is crucial for forming the this compound core through a cascade reaction. nih.govmdpi.com

By starting from a biomass-derived molecule, the synthesis aligns with green chemistry principles, reducing the carbon footprint and the reliance on fossil fuels. mdpi.com This approach demonstrates a sustainable pathway to valuable N-heterotricyclic products, integrating renewable resources directly into the manufacturing of complex chemical structures. researchgate.netmdpi.com

Elucidation of Reaction Mechanisms in Pyrrolo 1,2 a Quinazoline 1,5 Dione Synthesis

Detailed Mechanistic Pathways of Cascade Cyclocondensationsmdpi.comresearchgate.net

Schiff Base Formation and Subsequent Ring-Closing Reactionsmdpi.comresearchgate.net

The cascade is initiated by the condensation of anthranilamide and a bifunctional carbonyl compound like ethyl levulinate. mdpi.com The first key step is the formation of a Schiff base intermediate through the reaction of the primary aromatic amine of anthranilamide with the ketone group of ethyl levulinate. This is followed by a thermally promoted, intramolecular ring-closing reaction where the amide moiety of the anthranilamide attacks the imine carbon. mdpi.comresearchgate.net This first cyclization step results in the formation of a 2,3-dihydroquinazolin-4(1H)-one derivative. mdpi.com Although the Schiff base is a critical intermediate, it is often not detected in significant amounts, suggesting its formation can be the rate-limiting step in the production of the quinazolinone intermediate. mdpi.com

Role of Acid Catalysis in Intramolecular Amide Formationmdpi.comresearchgate.net

While the initial cyclization to the quinazolinone ring can proceed thermally, the second ring-closing step to form the final pyrrolo[1,2-a]quinazoline-1,5-dione structure requires acid catalysis. researchgate.net This step involves an intramolecular amide formation, where the nitrogen of the quinazolinone ring attacks the ester carbonyl group of the side chain originating from ethyl levulinate. mdpi.com Heterogeneous Brønsted acid catalysts, such as the sulfonic acid resin Amberlyst® 15, have proven to be particularly effective in promoting this transformation. mdpi.comresearchgate.net The acid catalyst activates the ester carbonyl, making it more susceptible to nucleophilic attack by the ring nitrogen, thus facilitating the final cyclization and formation of the five-membered pyrrolo ring. mdpi.com

Research has shown that the choice of catalyst significantly impacts the selectivity for the desired tricyclic product over the quinazolinone intermediate. mdpi.com

Table 1: Effect of Various Acid Catalysts on the Synthesis of 3a-methyl-2,3,3a,4-tetrahydrothis compound

Catalyst Temperature (°C) Time (h) Conversion (%) Selectivity for Product (%)
None 60 24 40 1
Silica gel 60 48 99 10
Montmorillonite K10 60 48 99 24
Nafion® SAC-13 60 24 99 74
Amberlyst® 15 60 24 99 95

This table is generated based on data reported in a study on the reaction of anthranilamide and ethyl levulinate. mdpi.com

Mechanistic Aspects of Reductive Cyclization

An alternative strategy for the synthesis of the 2,3,3a,4-tetrahydrothis compound scaffold is through a one-pot reductive cyclization. This method utilizes 2-nitrobenzamides and keto acids as starting materials. The reaction is efficiently mediated by a reducing agent such as tin(II) chloride (SnCl₂).

The proposed mechanism involves the initial reduction of the nitro group on the 2-nitrobenzamide (B184338) to a primary amine (an aniline (B41778) derivative) by the SnCl₂. This in situ-generated 2-aminobenzamide (B116534) derivative then immediately participates in a cascade reaction with the keto acid. The pathway follows a similar course to the one described in section 3.1, involving Schiff base formation between the newly formed aromatic amine and the ketone of the keto acid, followed by two successive intramolecular cyclizations to yield the final tricyclic this compound product. This approach is valued for its efficiency and the ability to generate a library of derivatives.

Stereochemical Control Mechanisms

The 3a-position of the this compound core is a stereocenter, meaning the molecule can exist as different stereoisomers. Controlling the configuration of this center is crucial for developing enantiomerically pure compounds. While specific, documented examples for the asymmetric synthesis of this compound are not extensively reported in the provided literature, established principles of stereochemical control can be applied.

Chiral Auxiliaries in Directed Synthesis

One established method for controlling stereochemistry is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to direct the stereochemical outcome of a reaction. In the context of this compound synthesis, a chiral amine could be used to form the initial amide with the 2-nitrobenzoyl chloride, or a chiral alcohol could be used to esterify the keto acid. This embedded chirality would then direct the cyclization steps, favoring the formation of one diastereomer over the other. After the key stereocenter at the 3a-position is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis for Enantioselective Pathways

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis. This strategy employs a chiral catalyst to create a chiral environment around the reactants, favoring one enantiomeric pathway. For the synthesis of this compound, a chiral Brønsted acid or Lewis acid could be used in place of achiral catalysts like Amberlyst® 15. A chiral acid catalyst could protonate or coordinate to the carbonyl group in an enantioselective manner, influencing the facial selectivity of the intramolecular cyclization step that establishes the 3a-stereocenter. This would lead to the direct formation of one enantiomer of the product in excess without the need for attaching and removing a chiral auxiliary.

Investigation of Inactivation Processes of Intermediate Species (e.g., Dimerization)

In the synthesis of complex heterocyclic scaffolds such as this compound, the desired reaction pathway can be accompanied by side reactions that lead to the formation of unintended products. These side reactions often involve the inactivation of highly reactive intermediate species. One of the significant inactivation pathways for such intermediates is dimerization, where two molecules of an intermediate react with each other. While direct research on the dimerization of intermediates in the synthesis of this compound is not extensively documented, valuable insights can be drawn from studies on the synthesis of the closely related isomeric system, pyrrolo[1,2-c]quinazolines.

In the synthesis of pyrrolo[1,2-c]quinazolines, the formation of a key intermediate, a quinazolinium-3-methylide, has been identified. researchgate.net This intermediate is highly reactive and, in the absence of a suitable reaction partner (like an activated alkyne), can undergo inactivation through dimerization. researchgate.net These dimerization processes are a critical consideration in optimizing the yield of the desired tricyclic product. Two primary types of dimerization have been observed for such cycloimmonium ylides. researchgate.net

The first is a [3+3] cycloaddition reaction. In this process, two molecules of the cycloimmonium ylide, acting as 1,3-dipoles, react with each other to form a pyrazine (B50134) derivative. researchgate.net This type of dimerization can sometimes be a reversible process. researchgate.net The second inactivation pathway involves the formation of carbene intermediates, which then dimerize to form a product with an ethylene (B1197577) double bond. researchgate.net

When attempts were made to isolate the quinazolinium-3-methylide intermediate during the synthesis of pyrrolo[1,2-c]quinazolines without a trapping agent, pyrrolo[1,2-c]quinazolines were still formed, suggesting a self-condensation or dimerization pathway that leads to the product. researchgate.net These same compounds were also identified as byproducts in the standard synthesis when the intermediate was generated in the presence of a less reactive trapping agent. researchgate.net This underscores the competitive nature of the desired reaction and the inactivation processes of the intermediate.

The table below conceptualizes the types of dimerization processes that can serve as inactivation pathways for reactive intermediates in the synthesis of quinazoline-based heterocycles, based on the findings for the analogous pyrrolo[1,2-c]quinazoline system.

Dimerization Process Description Potential Outcome
[3+3] Cycloaddition Two 1,3-dipolar intermediate molecules react in a concerted or stepwise manner.Formation of a six-membered heterocyclic ring, such as a pyrazine derivative. researchgate.net
Carbene Intermediate Dimerization The intermediate forms a carbene species, which then reacts with another carbene molecule.Formation of a new carbon-carbon double bond, linking the two original intermediate structures. researchgate.net

Further research focusing specifically on the reaction kinetics and byproduct analysis in the synthesis of this compound is necessary to definitively identify and characterize the inactivation processes of its specific intermediates.

Advanced Derivativation Strategies and Scaffold Modification

The pyrrolo[1,2-a]quinazoline-1,5-dione scaffold serves as a versatile template for chemical modification. Researchers have developed various strategies to introduce functional groups, alter electronic properties, and expand the structural diversity of this heterocyclic system. These modifications are crucial for fine-tuning the biological activity and physicochemical properties of the resulting derivatives.

Sophisticated Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including the pyrrolo[1,a]quinazoline-1,5-dione scaffold. mdpi.comnih.gov It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional NMR (¹H, ¹³C NMR)

One-dimensional NMR experiments are fundamental for determining the basic structure of pyrrolo[1,2-a]quinazoline-1,5-dione derivatives.

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, in the analysis of a 3a-methyl-2,3,3a,4-tetrahydrothis compound derivative, the aromatic protons typically appear as multiplets in the downfield region (around 6.5-8.2 ppm), while the aliphatic protons of the pyrrolo ring and the methyl group resonate at higher fields. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. In a derivative of this compound, the carbonyl carbons (C=O) of the dione (B5365651) moiety are characteristically found at the lowest field (most deshielded), often above 160 ppm. mdpi.com The carbons of the aromatic quinazoline (B50416) ring appear in the approximate range of 114 to 146 ppm, while the aliphatic carbons of the pyrrolidine (B122466) ring are observed at higher fields. mdpi.com

Detailed ¹H and ¹³C NMR data for a representative derivative, 3a-methyl-2,3,3a,4-tetrahydrothis compound, are presented in the tables below. mdpi.com

¹H NMR Data for 3a-methyl-2,3,3a,4-tetrahydrothis compound mdpi.com

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
8.16 d 8.1 Ar-H
8.07 d 7.8 Ar-H
7.89 s N-H
7.59 m Ar-H
7.29 m Ar-H
2.70 m CH₂
2.39 m CH₂

¹³C NMR Data for 3a-methyl-2,3,3a,4-tetrahydrothis compound mdpi.com

Chemical Shift (δ, ppm) Assignment
171.6 C=O
163.3 C=O
135.8 Ar-C
133.8 Ar-C
128.3 Ar-C
125.0 Ar-C
120.7 Ar-C
119.5 Ar-C
76.7 C
74.5 C
32.9 CH₂
30.0 CH₂

Two-Dimensional NMR (e.g., NOE Experiments for Proton Proximity and Stereochemistry)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for elucidating the three-dimensional structure and stereochemistry of complex molecules. NOE experiments detect the transfer of nuclear spin polarization from one nucleus to another through space, providing information about the spatial proximity of protons.

For substituted pyrrolo[1,2-a]quinazoline derivatives, NOE experiments can be used to unambiguously assign the relative stereochemistry of substituents on the pyrrolidine ring. researchgate.net For instance, irradiation of a specific proton will lead to an enhancement of the signals of other protons that are close to it in space, typically within 5 Å. This information is critical for distinguishing between different stereoisomers. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. mdpi.combeilstein-journals.org It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This technique is suitable for the analysis of volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes. In the context of this compound synthesis, GC-MS can be used to monitor the progress of a reaction and identify the products and byproducts. mdpi.com For a derivative of this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with a characteristic fragmentation pattern. mdpi.com

GC-MS Data for a 3a-methyl-2,3,3a,4-tetrahydrothis compound derivative mdpi.com

m/z Relative Intensity (%) Assignment
216 6 M⁺
201 100 [M-CH₃]⁺
173 35
161 6
132 6
90 6

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a technique that couples the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. mdpi.com It is particularly useful for the analysis of less volatile and thermally labile compounds that are not amenable to GC-MS. LC-MS can be employed to purify and identify this compound derivatives from complex reaction mixtures.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. beilstein-journals.orgsemanticscholar.org By measuring the exact mass with high precision, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized this compound derivative and ensuring its elemental composition matches the expected formula. beilstein-journals.org

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. The this compound core contains several characteristic groups that give rise to distinct absorption bands in the infrared spectrum. The most notable are the two carbonyl (C=O) groups of the dione system: one corresponding to a ketone and the other to a tertiary amide (lactam).

The exact positions of these C=O stretching vibrations can be influenced by the local molecular environment and substitution on the heterocyclic core. In addition, characteristic absorptions for the aromatic ring C-H and C=C bonds are expected.

While specific data for the parent compound is not widely published, analysis of closely related structures provides insight into the expected spectral features. For instance, the FT-IR spectrum of 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one, a related fused quinazolinone, shows a strong amide C=O stretching absorption at 1668 cm⁻¹. unitn.it Similarly, a study on another quinazolinone derivative, 3-((5-phenylhydroxyl-1,3,4-oxadiazol-2-yl) methyl-amino)-2-methylquinazolin-4(3H)-one, identified the quinazolinone C=O stretch at 1700.20 cm⁻¹. cam.ac.uk

Table 1: Characteristic FT-IR Absorption Bands in Related Quinazolinone Derivatives

Functional GroupVibration TypeWavenumber (cm⁻¹)Compound ReferenceCitation
Amide CarbonylC=O Stretch16683a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one unitn.it
Quinazolinone CarbonylC=O Stretch1700.203-((5-phenylhydroxyl-1,3,4-oxadiazol-2-yl) methyl-amino)-2-methylquinazolin-4(3H)-one cam.ac.uk
Aromatic C-HC-H Stretch3120.103-((5-phenylhydroxyl-1,3,4-oxadiazol-2-yl) methyl-amino)-2-methylquinazolin-4(3H)-one cam.ac.uk
ImineC=N Stretch1593.303-((5-phenylhydroxyl-1,3,4-oxadiazol-2-yl) methyl-amino)-2-methylquinazolin-4(3H)-one cam.ac.uk

This table presents data from derivatives to illustrate typical absorption regions.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

Detailed crystallographic data has been reported for derivatives of the closely related pyrrolo[2,1-b]quinazoline system, which provides valuable structural insights. For example, the crystal structure of (4-Nitrophenyl)(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)methanol monohydrate has been thoroughly characterized. nih.gov The analysis revealed that the tricyclic quinazoline fragment is nearly planar. nih.gov This planarity is a key structural feature of this family of compounds. The study also detailed the precise dihedral angle between the phenyl substituent and the heterocyclic system. nih.gov

Table 2: Representative Crystallographic Data for a Pyrroloquinazoline Derivative

ParameterValue
Compound(4-Nitrophenyl)(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)methanol monohydrate
FormulaC₁₈H₁₇N₃O₃·H₂O
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.2459 (7)
b (Å)11.4629 (11)
c (Å)11.8400 (13)
α (°)91.932 (8)
β (°)95.589 (9)
γ (°)104.747 (9)
Volume (ų)814.37 (15)

Data sourced from the crystallographic study of a related pyrrolo[2,1-b]quinazoline isomer. nih.gov

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of synthesized this compound derivatives and for separating enantiomers to determine enantiomeric excess (e.e.).

Purity Determination: Reverse-phase HPLC is commonly employed to determine the chemical purity of these compounds. In this method, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The purity of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, which share a similar heterocyclic core, has been successfully assessed using a C18 column with a gradient elution from aqueous acetonitrile to pure acetonitrile, with UV detection at 254 nm and 270 nm.

Enantiomeric Excess Determination: When a this compound derivative is chiral, resolving the racemic mixture into its individual enantiomers is critical. This is achieved using chiral HPLC. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and highly effective for this purpose. cam.ac.uk The separation mechanism is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector, involving interactions such as hydrogen bonding, π-π stacking, and steric effects. The choice of mobile phase (normal, polar organic, or reverse phase) can dramatically affect the separation and even the elution order of the enantiomers.

Table 3: Example HPLC Conditions for Analysis of Related Heterocyclic Compounds

Analysis TypeStationary PhaseMobile Phase ExampleApplication
Purity Reverse Phase (C18)Acetonitrile / Water (gradient)Purity assessment of pyrrolo[1,2-a]quinoxaline derivatives.
Enantiomeric Excess Chiral (e.g., Vancomycin CSP)MeOH:ACN:H₂O:TEA (70:10:20:0.1%)Enantioseparation of quinolone racemates.

This table provides examples of typical conditions used for purity and chiral separations of related compounds.

Theoretical and Computational Chemistry Applications

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for derivatives of the pyrrolo[1,2-a]quinazoline core structure.

For instance, molecular docking studies on substituted pyrrolo[1,2-a] researchgate.netnih.govmdpi.comtriazolo-(triazino-)[c]quinazolines have shown a strong affinity for the enzyme lipoxygenase (LOX), a key target in inflammation. zsmu.edu.ua These studies help identify the primary types of interactions, such as hydrogen bonding and donor-acceptor interactions, between the ligands and the amino acid residues of the enzyme. zsmu.edu.ua Similarly, docking studies have been used to investigate the binding of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives to Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes and obesity, suggesting a putative binding mode within an allosteric tunnel. cbs.dk

In another study, pyrrolo[1,2-a]quinoxaline-based derivatives were identified as potent activators of Sirt6, a protein target for various diseases. nih.gov Docking studies indicated that the protonated nitrogen on the side chain of one of the most potent compounds forms a π-cation interaction with a tryptophan residue (Trp188), stabilizing it within an extended binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive Models for Biological Activity

QSAR analysis has been successfully applied to pyrrolo[1,2-a]azolo-(azino-)[c]quinazolines to develop predictive models for their 15-lipoxygenase (15-LOX) inhibitory activity. zsmu.edu.ua These models can be used to forecast the properties of yet-to-be-synthesized inhibitors. zsmu.edu.ua A five-parametric linear model was developed that, along with docking results, provides a theoretical foundation for designing novel LOX inhibitors. zsmu.edu.ua

Correlation with Calculated Affinity and Lipophilicity

The relationship between a compound's biological activity, its calculated binding affinity, and its lipophilicity (its ability to dissolve in fats, oils, and lipids) is a key aspect of QSAR studies. For substituted pyrrolo[1,2-a] researchgate.netnih.govmdpi.comtriazolo-(triazino-)[c]quinazolines, it was found that their lipoxygenase inhibitory activity is dependent on lipophilicity and the presence of donor-acceptor fragments capable of forming hydrogen bonds and other interactions. zsmu.edu.ua

Interestingly, for some series of these compounds, a clear correlation between 15-LOX inhibiting activity, calculated affinity, and lipophilicity was not observed, suggesting that other factors may be at play. zsmu.edu.ua For triazine derivatives, increased lipophilicity led to higher inhibition of soybean LOX, while an inverse relationship was observed for lower molecular weight triazole derivatives. zsmu.edu.ua

Reaction Pathway Simulations and Transition State Analysis

Computational methods are also used to elucidate the mechanisms of chemical reactions that produce pyrrolo[1,2-a]quinazoline-1,5-dione and its analogs. A study on the synthesis of a this compound derivative through a mechanochemical double cyclocondensation cascade reaction detailed the reaction mechanism. researchgate.net The process involves the reaction of anthranilamide and ethyl levulinate. mdpi.comresearchgate.net The reaction pathway consists of initial thermally induced catalytic steps followed by acid-catalyzed steps to form the final tricyclic product. researchgate.net This type of analysis helps in optimizing reaction conditions to achieve higher yields and selectivity. mdpi.comresearchgate.net For example, it was determined that applying mechanochemical activation could reduce the reaction time from 24 hours to just three hours. nih.govresearchgate.net

Electronic Structure Calculations for Reactivity and Selectivity Prediction

Electronic structure calculations, often using methods like Density Functional Theory (DFT), provide insights into the electron distribution within a molecule, which governs its reactivity and selectivity. While specific electronic structure calculations for this compound were not found in the search results, related studies on similar heterocyclic systems highlight the utility of this approach.

For example, in the visible light-mediated synthesis of pyrrolo[1,2-a]quinolines, mechanistic investigations suggest that the photo-excited catalyst is reduced to form a radical anion. rsc.org This radical anion then donates an electron to an aryl bromide, initiating a cascade of reactions that lead to the final product. rsc.org Such computational insights are crucial for understanding and predicting the outcomes of complex chemical transformations.

Biological Activity and Mechanistic Pharmacology Investigations

Anti-proliferative and Anticancer Mechanism Studies

Research into the direct anti-proliferative and anticancer mechanisms of Pyrrolo[1,2-a]quinazoline-1,5-dione itself is limited. However, studies on closely related pyrrolo-fused quinazolinone and quinoxaline (B1680401) structures provide insights into the potential activities of this class of compounds.

Currently, there is a lack of specific studies demonstrating the induction of apoptosis in neoplastic cells directly by this compound. However, research on analogous compounds offers valuable insights. For instance, a structurally related compound, pyrrole (B145914) (1, 2, a) pyrazine (B50134) 1, 4, dione (B5365651), hexahydro 3-(2-methyl propyl) (PPDHMP), has been shown to induce morphological changes characteristic of apoptosis in cancer cells, such as nuclear condensation and the formation of apoptotic bodies. nih.gov Furthermore, treatment with PPDHMP led to a time-dependent increase in fragmented DNA. nih.gov In other related quinazoline (B50416) derivatives, apoptosis induction has been observed through the activation of caspases 3 and 9 and the cleavage of PARP. nih.gov These findings suggest that the broader class of related heterocyclic compounds has pro-apoptotic potential, though specific data for this compound is not yet available.

Direct evidence for the mechanisms of cell cycle arrest induced by this compound is not present in the current scientific literature. However, studies on the related compound PPDHMP have shown its effectiveness in arresting the cell cycle at the G1 phase. nih.gov This arrest is supported by the observed down-regulation of key cell cycle proteins, including cyclin-D1 and cyclin-dependent kinase 2 (CDK-2). nih.gov While these findings are for a related pyrazine derivative, they point towards a potential mechanism of action for this class of compounds that warrants investigation for this compound.

While specific pathways of proliferation inhibition for this compound have not been elucidated, research on the broader quinazolinone class suggests several potential targets. Quinazolinone derivatives are known to be involved in various signal transduction pathways that modulate cell proliferation. nih.gov For example, some pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been investigated as potential inhibitors of Akt kinase, a key player in tumor cell survival and proliferation. nih.govnih.gov Additionally, other related quinazolinone compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. nih.gov

Table 1: Summary of Anti-proliferative and Anticancer Mechanism Studies on Related Compounds

Mechanism Findings on Related Compounds Specific Data on this compound
Induction of ApoptosisPPDHMP induces apoptotic bodies and DNA fragmentation. nih.gov Other quinazolines activate caspases. nih.govNo data available.
Cell Cycle ArrestPPDHMP causes G1 phase arrest via downregulation of Cyclin-D1 and CDK-2. nih.govNo data available.
Proliferation InhibitionRelated pyrroloquinoxalines inhibit Akt kinase. nih.govnih.gov Other quinazolinones inhibit CDKs. nih.govNo data available.

Enzyme Inhibition Studies

The inhibitory potential of this compound against various enzymes is an area of active investigation, with studies on related structures providing a basis for potential activity.

There are no direct studies on the lipoxygenase (LOX) inhibition mechanisms of this compound. However, various substituted pyrrolo[1,2-a] nih.govnih.govzsmu.edu.uatriazolo-(triazino-)[c]quinazolines have been identified as a promising class of lipoxygenase inhibitors. zsmu.edu.uadoaj.org Molecular docking studies have indicated a strong affinity of these related compounds towards LOX. zsmu.edu.ua The inhibitory activity of these compounds appears to be influenced by their lipophilicity and the presence of specific chemical moieties. For example, derivatives containing a fluorine atom or a 2-thienyl group have shown notable LOX inhibition. zsmu.edu.ua Furthermore, a pyrroloquinazoline derivative, 3-(4'-acetoxy-3',5'-dimethoxy)benzylidene-1,2-dihydropyrrolo[2,1-b]quinazoline-9-one, has been reported to inhibit human purified 5-lipoxygenase activity. nih.gov Some pyrrolo[1,2-a]azolo-(azino-)[c]quinazolines have also demonstrated the ability to inhibit 15-LOX. zsmu.edu.ua

Direct studies on the inhibition of protein kinases by this compound are not available. However, the broader class of pyrrolo-fused quinazolines has been investigated for such activities. For instance, substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives have been identified as a novel class of potent inhibitors of human protein kinase CK2. The most promising compound from this series, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid, exhibited an IC50 of 49 nM against human CK2. This indicates that the pyrrolo[1,2-a]quinoxaline scaffold is a promising starting point for developing CK2 inhibitors.

Table 2: Summary of Enzyme Inhibition Studies on Related Compounds

Enzyme Target Findings on Related Compounds Specific Data on this compound
Lipoxygenase (LOX)Substituted pyrrolo[1,2-a] nih.govnih.govzsmu.edu.uatriazolo-(triazino-)[c]quinazolines show strong affinity and inhibition of LOX. zsmu.edu.uadoaj.org A pyrrolo[2,1-b]quinazoline derivative inhibits 5-LOX. nih.govNo data available.
Protein Kinase CK2Substituted pyrrolo[1,2-a]quinoxalines are potent inhibitors of human protein kinase CK2.No data available.

Antimicrobial Activity Investigations

The pyrrolo[1,2-a]quinazoline scaffold is a recurring motif in the design of new antimicrobial agents. Researchers have explored its derivatives for activity against a spectrum of bacterial and fungal pathogens, revealing potential mechanisms of action that include broad-spectrum antibacterial effects and the modulation of fungal drug resistance.

Antibacterial Action Against Gram-Positive and Gram-Negative Strains

Derivatives of the pyrrolo[1,2-a]quinazoline core have been synthesized and evaluated for their in vitro antibacterial properties. Studies have demonstrated that functionalization of the quinazoline ring system can lead to compounds with notable activity against both Gram-positive and Gram-negative bacteria. rsc.orgresearchgate.net

A series of novel 1,5-disubstituted pyrrolo[1,2-a]quinazoline derivatives were prepared and screened for their antibacterial efficacy using the well-diffusion method. rsc.org This method allows for a qualitative assessment of a compound's ability to inhibit bacterial growth, indicated by the size of the inhibition zone around the tested substance. While specific data on the zones of inhibition were not detailed, the study confirmed that several synthesized compounds exhibited activity against both types of bacteria. rsc.org The functionalization of quinazolines and their analogs is seen as a promising strategy for developing molecules that can bind to bacterial receptors or interfere with key cellular components like membrane-integrated histidine kinases. researchgate.net

Further investigations into related quinazoline structures have identified a bactericidal, rather than bacteriostatic, mode of action against several clinically relevant strains. nih.gov For instance, certain nonquaternary quinazoline compounds were found to have a minimal bactericidal concentration (MBC) to minimal inhibitory concentration (MIC) ratio of 1-2 against methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), and vancomycin-resistant Enterococcus faecalis (VRE), which is indicative of a cell-killing effect. nih.gov Another related compound, a triazolo-quinazoline derivative, showed potent inhibitory effects against Proteus mirabilis and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Selected Quinazoline Derivatives

Compound Class Bacterial Strains Activity Noted Potential Mechanism Citation
1,5-Disubstituted pyrrolo[1,2-a]quinazolines Gram-positive and Gram-negative bacteria In vitro antibacterial activity Molecular binding with bacterial receptors rsc.org
Phenyl substituted quinazolines MSSA, MRSA, VRE Bactericidal action (MBC/MIC ratio of 1-2) Inhibition of FtsZ protein polymerization nih.gov

Antifungal Effects through Drug Efflux Pump Modulation (e.g., Cdr1p, Mdr1p in Candida albicans)

A significant challenge in treating fungal infections, particularly those caused by Candida albicans, is the emergence of multidrug resistance (MDR). A key mechanism for this resistance is the overexpression of efflux pump proteins, such as Candida Drug Resistance protein 1 (Cdr1p) and Multidrug Resistance protein 1 (Mdr1p), which actively expel antifungal drugs from the cell. The search for compounds that can inhibit these pumps is an attractive strategy to reverse MDR. nih.gov

Research into pyrrolo[1,2-a]quinoxaline derivatives, a closely related scaffold, has identified potent inhibitors of these fungal efflux pumps. nih.gov In a study screening twenty-nine piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, twenty-three were found to be dual inhibitors of both Cdr1p and Mdr1p in a Saccharomyces cerevisiae model overexpressing the C. albicans transporters. nih.gov The inhibitory activity was assessed by monitoring the efflux of the fluorescent substrate Nile Red. nih.gov Furthermore, two of these derivatives demonstrated a synergistic effect when combined with the common antifungal drug fluconazole, indicating their potential as chemosensitizing agents. nih.gov Other quinazolinone-based compounds have also been identified as fungal efflux pump inhibitors through high-throughput screening. nih.gov

Table 2: Efflux Pump Inhibition by Pyrrolo[1,2-a]quinoxaline Derivatives

Compound Series Efflux Pump Target Key Findings Citation
Piperazinyl-pyrrolo[1,2-a]quinoxalines Cdr1p and Mdr1p from C. albicans 23 out of 29 derivatives showed dual inhibition. nih.gov

Elucidation of Interactions with Specific Biomolecules and Cellular Pathways

The biological effects of pyrrolo[1,2-a]quinazoline derivatives are rooted in their interactions with specific enzymes and signaling pathways. Molecular docking and in vitro studies have begun to map these interactions, revealing that these compounds can engage multiple targets, leading to their diverse pharmacological profiles.

One of the most studied targets is the lipoxygenase (LOX) family of enzymes, which are key mediators of inflammation. zsmu.edu.uazsmu.edu.ua Molecular docking has shown that substituted pyrrolo[1,2-a] rsc.orgnih.govzsmu.edu.uatriazolo[1,5-c]quinazolines exhibit a strong affinity for the LOX active site. zsmu.edu.ua The interaction is stabilized by hydrogen bonds and other non-covalent interactions with amino acid residues within the enzyme. zsmu.edu.ua

Beyond LOX, other inflammatory enzymes are also targeted. A specific pyrroloquinazoline derivative, 3-(4'-acetoxy-3',5'-dimethoxy)benzylidene-1,2-dihydropyrrolo[2,1-b]quinazoline-9-one (PQ), was identified as a dual inhibitor of both 5-lipoxygenase and cyclo-oxygenase-2 (COX-2), while showing no effect on COX-1. nih.gov This dual inhibition is significant as it can block two major pathways of arachidonic acid metabolism that produce pro-inflammatory mediators.

In other investigations, pyrazolo[1,5-a]quinazoline derivatives were predicted and subsequently confirmed to be ligands for mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3). nih.govunifi.it These kinases are central to cellular signaling cascades that control inflammation, and their inhibition represents a key therapeutic strategy. nih.gov Molecular modeling suggested a high complementarity of these compounds to the JNK3 binding site. nih.govunifi.it

Anti-inflammatory Response Modulation (e.g., via LOX inhibition)

The modulation of inflammatory responses is a prominent biological activity of the pyrrolo[1,2-a]quinazoline scaffold, with lipoxygenase (LOX) inhibition being a primary mechanism. zsmu.edu.uanih.gov LOX enzymes catalyze the oxygenation of polyunsaturated fatty acids to produce leukotrienes and other lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases. nih.gov

Studies on substituted pyrrolo[1,2-a] rsc.orgnih.govzsmu.edu.uatriazino[2,3-c]quinazolines have demonstrated significant inhibition of soybean LOX. zsmu.edu.ua The inhibitory activity was found to be influenced by the physicochemical properties of the substituents. For instance, compounds featuring a fluorine atom or a 2-thienyl moiety showed the highest activity, inhibiting the enzyme by 36.33% and 39.83%, respectively. zsmu.edu.ua The lipophilicity of the derivatives also played a role; increased lipophilicity in triazine derivatives correlated with higher LOX inhibition. zsmu.edu.ua

Table 3: Lipoxygenase (LOX) Inhibition by Pyrrolo[1,2-a]quinazoline Derivatives

Compound Series Target Enzyme Key Findings Citation
Substituted pyrrolo[1,2-a] rsc.orgnih.govzsmu.edu.uatriazino[2,3-c]quinazolines Soybean LOX Inhibition up to 39.83%; activity dependent on lipophilicity and substituents. zsmu.edu.ua
3-(4'-acetoxy-3',5'-dimethoxy)benzylidene-1,2-dihydropyrrolo[2,1-b]quinazoline-9-one (PQ) 5-Lipoxygenase Direct inhibition of human purified 5-LOX. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features Dictating Biological Activity

The biological activity of compounds based on the pyrrolo[1,2-a]quinazoline scaffold is intricately linked to the nature and position of various substituents. While specific SAR studies on the pyrrolo[1,2-a]quinazoline-1,5-dione core are limited in publicly available literature, valuable insights can be drawn from studies on structurally related analogs, such as pyrrolo[1,2-a]azolo-(azino-)[c]quinazolines.

The polarity, size, and electronic characteristics of substituents on the pyrrolo[1,2-a]quinazoline framework play a pivotal role in modulating their biological effects. For instance, in a series of substituted pyrrolo[1,2-a] zsmu.edu.uanih.govnih.govtriazolo[1,5-c]quinazolines, a combination of polar and non-polar substituents at specific positions was found to be advantageous for their 15-lipoxygenase (15-LOX) inhibitory activity zsmu.edu.ua.

Specifically, the presence of a non-polar phenyl group at one position and a polar carboxyethyl group at another resulted in high enzyme-inhibiting activity zsmu.edu.ua. Conversely, amides with a non-polar 4-fluorophenyl substituent at the 2nd position exhibited a diminished ability to inhibit 15-LOX zsmu.edu.ua. This suggests that a balanced hydrophilic-lipophilic character is beneficial for activity. The lipophilicity of the heterocyclic system itself, in conjunction with the polarity of its substituents, determines the level of 15-LOX-inhibiting activity zsmu.edu.ua.

In another series of related compounds, the introduction of a fluorine atom or a 2-thienyl moiety led to the highest activity in inhibiting soybean LOX zsmu.edu.ua. Increased lipophilicity in triazine derivatives of this scaffold was also found to promote a higher inhibitory ability against soybean LOX zsmu.edu.ua.

The following table summarizes the observed influence of substituent nature on the biological activity of pyrrolo[1,2-a]quinazoline analogs.

Compound Series Substituent Nature Position Observed Effect on Biological Activity
Pyrrolo[1,2-a] zsmu.edu.uanih.govnih.govtriazolo[1,5-c]quinazolinesCombination of polar (e.g., carboxyethyl, carboxyl) and non-polar (e.g., phenyl, 4-i-propylphenyl) groups2nd and 4aFavorable for 15-LOX inhibition zsmu.edu.ua
Pyrrolo[1,2-a] zsmu.edu.uanih.govnih.govtriazolo[1,5-c]quinazolinesNon-polar (4-FC6H4) amide substituent2ndLow ability to inhibit 15-LOX zsmu.edu.ua
Pyrrolo[1,2-a] zsmu.edu.uanih.govnih.govtriazino[2,3-c]quinazolinesFluorine atom or 2-thienyl moietyNot specifiedHighest soybean LOX inhibition zsmu.edu.ua
Pyrrolo[1,2-a] zsmu.edu.uanih.govnih.govtriazino[2,3-c]quinazolinesIncreased lipophilicityGeneralPromotes higher soybean LOX inhibition zsmu.edu.ua

The position of functional groups on the pyrrolo[1,2-a]quinazoline scaffold is a critical determinant of biological activity. In studies of pyrrolo[1,2-a]tetrazolo[1,5-c]quinazolines, the introduction of polar substituents such as a methyl or a carboxyethyl group at the 4a position led to a higher inhibitory effect on 15-LOX compared to a non-polar phenyl substituent at the same position zsmu.edu.ua.

The table below illustrates the positional effects of functional groups on the bioactivity of pyrrolo[1,2-a]quinazoline analogs.

Compound Series Position Substituent Observed Effect on Biological Activity
Pyrrolo[1,2-a]tetrazolo[1,5-c]quinazolines4aPolar (Methyl, (CH2)2COOH)Higher 15-LOX inhibitory effect zsmu.edu.ua
Pyrrolo[1,2-a]tetrazolo[1,5-c]quinazolines4aNon-polar (Phenyl)Lower 15-LOX inhibitory effect zsmu.edu.ua
Pyrrolo[1,2-a] zsmu.edu.uanih.govnih.govtriazino[2,3-c]quinazolines3rd and 5aPolar and Non-polar combinationsOptimal for 15-LOX activity zsmu.edu.ua

Correlation of Molecular Descriptors with Biological Potency

QSAR studies on quinazoline (B50416) analogues have demonstrated the utility of molecular descriptors in predicting biological potency. While a reliable correlation between 15-LOX inhibiting activity, lipophilicity, and calculated affinity was not observed for some pyrrolo[1,2-a]azolo-(azino-)[c]quinazolines, QSAR analysis did result in a five-parametric linear model that can be valuable for the further search for promising 15-LOX inhibitors zsmu.edu.ua.

In a study on other quinazoline derivatives, descriptors such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the logarithm of the partition coefficient (Log P), ovality, polar surface area (PSA), and molecular weight were implicated in their anti-human neuroepithelioma activity mdpi.com. A developed QSAR model showed a positive contribution of the heteroatom count and negative contributions of Log P, LUMO, and the charge on a specific nitrogen atom to the bioactivity mdpi.com. This suggests that decreasing Log P, LUMO, and the charge on the nitrogen atom could lead to an increase in the biological activity of those particular quinazoline derivatives mdpi.com.

Methodologies for Addressing Discrepancies in Activity Data Across Analogs

Discrepancies in biological activity data across a series of analogs can arise from various factors, including experimental variability and complex biological interactions. To address these, a combination of computational and experimental approaches is often employed.

Molecular Docking: This technique can be used to predict the binding affinity and interaction features of ligands with their target protein zsmu.edu.uazsmu.edu.ua. By visualizing the docking results, researchers can understand the key interactions between the ligand and the active site of the enzyme, which can help explain differences in activity between analogs zsmu.edu.ua.

In Silico and In Vitro Screening: A combined approach of computational (in silico) and laboratory-based (in vitro) screening can be used to identify promising candidates and validate their activity zsmu.edu.ua. Compounds that show high affinity in molecular docking studies can be prioritized for in vitro testing to confirm their biological effects zsmu.edu.ua.

QSAR Model Validation: The predictive power of a developed QSAR model can be assessed through internal and external validation techniques mdpi.com. A robust QSAR model can help to identify outliers and understand the structural requirements for activity, thereby reconciling discrepancies in the data.

Design Principles for Optimized Bioactive Pyrrolo[1,2-a]quinazoline-1,5-diones

Based on the available SAR and QSAR data for related compounds, several design principles can be proposed for the optimization of bioactive pyrrolo[1,2-a]quinazoline-1,5-diones:

Modulation of Physicochemical Properties: The biological activity of these compounds is influenced by a balance of lipophilicity and polarity. Therefore, the introduction of both polar and non-polar substituents at strategic positions on the scaffold could be a key strategy for enhancing activity.

Targeted Substitutions: The positional effects of substituents are significant. The angular positions of the heterocycle appear to be critical for enzyme-inhibiting activity in related systems. Therefore, modifications at these positions should be prioritized.

Utilization of Bioisosteric Replacements: The finding that a fluorine atom or a 2-thienyl moiety can enhance activity suggests that the exploration of other bioisosteres at these positions could lead to the discovery of more potent analogs.

Integration of Computational and Experimental Approaches: A "drug-design" strategy that combines molecular modeling, such as molecular docking, with high-throughput biological screening can guide the directed search for potent inhibitors zsmu.edu.ua. The visualization of molecular docking results and the use of validated QSAR models can provide a theoretical basis for the design of novel and optimized inhibitors zsmu.edu.ua.

Future Perspectives and Emerging Research Avenues

Exploration of Novel and Greener Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern pharmaceutical chemistry. For the synthesis of a derivative, 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione, a convenient and green procedure has been developed through a double cyclocondensation cascade using anthranilamide and ethyl levulinate. mdpi.comresearchgate.netnih.gov This reaction utilizes a heterogeneous Brønsted acid catalyst, Amberlyst® 15, and mechanochemical activation, which significantly reduces the reaction time from 24 hours under conventional conditions to just three hours. mdpi.comresearchgate.netnih.gov

Future research will likely focus on expanding these green chemistry principles to the synthesis of the parent this compound and a wider range of its derivatives. Key areas of exploration may include:

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and process control, leading to higher yields and purity.

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction rates and improve yields, offering a more energy-efficient synthetic route.

Biocatalysis: Employing enzymes as catalysts could provide highly selective and environmentally friendly methods for the synthesis of chiral derivatives of this compound.

Table 1: Comparison of Synthetic Methods for a this compound Derivative

FeatureConventional SynthesisMechanochemical Synthesis
Reaction Time 24 hours3 hours
Catalyst Homogeneous acids/basesHeterogeneous Brønsted acid (Amberlyst® 15)
Energy Input Conventional heatingMechanical grinding
Solvent Use Typically requires organic solventsMinimal or no solvent
Environmental Impact HigherLower

Identification of Undiscovered Biological Targets and Pathways

While the biological activities of the broader quinazolinone class are known, the specific targets and pathways for this compound remain largely unexplored. Future research will be crucial in elucidating its mechanism of action and identifying novel therapeutic applications. Drawing parallels from structurally related compounds, several potential avenues for investigation emerge.

Derivatives of the closely related pyrrolo[1,2-a]quinazoline scaffold have been identified as potential inhibitors of DNA gyrase B in Mycobacterium tuberculosis, suggesting a possible role in developing new antibacterial agents. nih.gov Additionally, substituted pyrrolo[1,2-a] nih.govzsmu.edu.uanih.govtriazolo-(triazino-)[c]quinazolines have shown inhibitory activity against lipoxygenase (LOX), indicating potential anti-inflammatory applications. zsmu.edu.ua

Future research directions for identifying biological targets of this compound could include:

High-Throughput Screening (HTS): Screening the compound against a wide range of biological targets, such as kinases, proteases, and nuclear receptors, to identify potential interactions.

Chemical Proteomics: Utilizing techniques like affinity chromatography and mass spectrometry to identify the protein binding partners of the compound within a cell lysate.

Phenotypic Screening: Assessing the effect of the compound on cellular phenotypes to gain insights into the biological pathways it modulates.

Rational Design of Highly Selective and Potent Agents

Once promising biological targets are identified, the principles of rational drug design can be applied to develop derivatives of this compound with enhanced potency and selectivity. This involves understanding the structure-activity relationship (SAR) of the scaffold and making targeted chemical modifications to optimize its interaction with the biological target.

For instance, research on pyrrolo[1,2-a]quinoxaline-based derivatives has led to the identification of potent and selective Sirt6 activators, which have potential applications in treating cancer, inflammation, and infectious diseases. nih.gov This highlights the potential of the broader pyrrolo-fused heterocyclic systems for targeted drug design.

Key strategies for the rational design of this compound derivatives include:

Structure-Based Drug Design: Using the three-dimensional structure of the target protein to design molecules that fit precisely into the active site.

Pharmacophore Modeling: Identifying the key chemical features of the compound that are essential for its biological activity and using this model to design new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of the compounds with their biological activity to predict the potency of new derivatives.

Advanced Mechanistic Investigations at the Molecular Level

A deep understanding of how this compound and its derivatives interact with their biological targets at the molecular level is crucial for their development as therapeutic agents. Advanced computational and experimental techniques can provide valuable insights into their mechanism of action.

Molecular docking and molecular dynamics simulations have been used to study the binding of a pyrrolo[1,2-a]quinazoline derivative to the active site of M. tuberculosis DNA gyrase B, revealing the key interactions responsible for its inhibitory activity. nih.gov

Future mechanistic studies could involve:

X-ray Crystallography: Determining the crystal structure of the compound in complex with its target protein to visualize the precise binding mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Studying the dynamics of the protein-ligand interaction in solution.

Computational Chemistry: Employing quantum mechanics and molecular mechanics calculations to understand the electronic and steric factors that govern the binding affinity.

Strategies for Combinatorial Library Synthesis for High-Throughput Screening Initiatives

To efficiently explore the chemical space around the this compound scaffold and identify new lead compounds, the development of strategies for combinatorial library synthesis is essential. Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity in high-throughput screening (HTS) campaigns.

An efficient, one-pot synthesis of 2,3,3a,4-tetrahydrothis compound has been reported to be suitable for library synthesis in drug discovery efforts. nih.gov Future work in this area will likely focus on adapting and optimizing synthetic routes for solid-phase or solution-phase parallel synthesis.

Key considerations for developing combinatorial libraries of this compound derivatives include:

Scaffold Diversity: Introducing a variety of substituents at different positions of the quinazoline (B50416) and pyrrole (B145914) rings to maximize the chemical diversity of the library.

Reaction Compatibility: Ensuring that the chosen chemical reactions are compatible with a wide range of functional groups to allow for the incorporation of diverse building blocks.

Purification and Characterization: Developing efficient methods for the purification and characterization of the library members to ensure their quality and integrity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. While specific applications to this compound have not yet been reported, these powerful computational tools hold great promise for the future development of this compound class.

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to learn complex structure-activity relationships. These trained models can then be used to:

Predict the biological activity of virtual or newly synthesized compounds, prioritizing the most promising candidates for further investigation.

Design novel molecules with desired properties through generative models.

Optimize lead compounds by suggesting chemical modifications that are likely to improve their potency, selectivity, and pharmacokinetic properties.

Analyze high-throughput screening data to identify hits and prioritize them for follow-up studies.

The integration of AI and ML with traditional medicinal chemistry approaches will undoubtedly play a pivotal role in unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Q. What are the common synthetic strategies for Pyrrolo[1,2-a]quinazoline-1,5-dione derivatives?

Answer: The synthesis typically involves cyclocondensation or cascade reactions using anthranilamide derivatives and carbonyl-containing reagents. Key methodologies include:

  • Mechanochemical activation : A green approach using Amberlyst®15 as a Brønsted acid catalyst, reducing reaction time from 24 hours (conventional heating) to 3 hours with comparable yields .
  • Reductive cyclization : SnCl₂·2H₂O-mediated reactions of 2-nitrobenzamides with haloketones or keto acids, yielding tetrahydropyrrolo[1,2-a]quinazolinones in one pot .
  • Gold-catalyzed cascades : Reactions of anthranilic acid amides with alkynoic acids to form pyrrolo[1,2-a]quinazolinones .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentTimeYield (%)Key Advantage
MechanochemicalAmberlyst®153 hHighSolvent-free, sustainable
Reductive cyclizationSnCl₂·2H₂O24 hModerateLibrary synthesis compatible
Gold catalysisAu catalyst12–24 hModerateAccess to complex scaffolds

Q. How are Pyrrolo[1,2-a]quinazoline derivatives characterized structurally?

Answer: Standard characterization includes:

  • NMR spectroscopy : Proton and carbon NMR to confirm ring fusion patterns and substituent positions (e.g., δ 7.99 ppm for H-10 in triazolo derivatives) .
  • Mass spectrometry : GC-MS or LC-MS for molecular ion verification (e.g., m/z = 321 [M+1] for triazolo derivatives) .
  • FT-IR : Identification of functional groups like carbonyls (C=O stretching at ~1700 cm⁻¹) .

Q. What biological activities are associated with Pyrrolo[1,2-a]quinazoline scaffolds?

Answer: These compounds exhibit diverse bioactivities, including:

  • Antimicrobial properties : Hexahydro derivatives show activity against multi-drug-resistant Staphylococcus aureus .
  • Anticancer potential : Quinazolinone derivatives inhibit protein kinase CK2, a target in oncology .
  • CNS modulation : Isoindolo[2,1-a]quinazolines act as CNS depressants .

Advanced Research Questions

Q. How can researchers resolve contradictory catalytic outcomes in Pyrrolo[1,2-a]quinazoline synthesis?

Answer: Contradictions often arise from catalyst selectivity and reaction conditions:

  • Brønsted vs. Lewis acids : Amberlyst®15 (Brønsted) favors cyclocondensation under mechanochemical conditions, while SnCl₂ (Lewis acid) enables reductive pathways. Screen catalysts based on substrate electronic demands .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization in NaH-mediated reactions, whereas solvent-free mechanochemistry reduces side products .

Q. What strategies optimize stereochemical control in hydrogenated Pyrrolo[1,2-a]quinazoline derivatives?

Answer:

  • Chiral auxiliaries : Use enantiopure amines (e.g., 3-(4-chlorobenzoyl)propionic acid) to direct stereoisomer formation during cyclization .
  • Chiral catalysts : Employ asymmetric catalysis (e.g., Au or Pt complexes) to induce enantioselectivity in alkynoic acid cascades .
  • Chromatographic separation : Reverse-phase HPLC to isolate diastereomers, validated by NOESY or X-ray crystallography .

Q. How should researchers address discrepancies in biological activity data for structurally similar analogs?

Answer:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., alkyl vs. aryl groups at C-3) and assess potency. For example, hexahydro-3-(2-methylpropyl) derivatives show stronger antibacterial effects than phenylmethyl analogs .
  • Computational modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities to targets like TNF-α or CK2 kinase .

Q. Table 2: Physicochemical Properties of Key Derivatives

CompoundlogPMolecular WeightBioactivity Target
Hexahydro-3-(2-methylpropyl) derivative0.522210.27Antibacterial
5-Isobutyl triazoloquinazoline1.13323.38Antileishmanial

Q. What advanced techniques validate mechanistic pathways in Pyrrolo[1,2-a]quinazoline synthesis?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., C-H activation in cyclization) .
  • In situ spectroscopy : Monitor intermediates via FT-IR or Raman during mechanochemical reactions .
  • DFT calculations : Model transition states to confirm proposed mechanisms (e.g., [1,3]-sigmatropic shifts in cascade reactions) .

Q. How can Pyrrolo[1,2-a]quinazoline libraries be designed for high-throughput screening?

Answer:

  • Diversity-oriented synthesis : Combine SnCl₂-mediated reductive cyclization with varied haloketones/keto acids to generate >50 analogs .
  • Automated purification : Use flash chromatography or preparative HPLC with UV-guided fraction collection .
  • QSAR modeling : Train models on bioactivity data to prioritize scaffolds for synthesis (e.g., triazolo vs. isoindolo derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.